4-(4-benzylpiperidine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(4-chloroanilino)triazolidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c22-17-6-8-18(9-7-17)23-20-19(24-26-25-20)21(28)27-12-10-16(11-13-27)14-15-4-2-1-3-5-15/h1-9,16,19-20,23-26H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDPTGQIXQZPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-benzylpiperidine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.6 g/mol. The structure features a triazole ring , which is known for its role in enhancing biological activity and improving pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Specifically, it has shown potential as a monoamine oxidase (MAO) inhibitor , which is significant in the treatment of neurodegenerative diseases.
- MAO Inhibition : Studies indicate that compounds with similar structures exhibit selective inhibition of MAO-B, an enzyme associated with the metabolism of dopamine. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially alleviating symptoms of conditions such as Parkinson's disease and depression .
Pharmacological Effects
- Neuroprotective Effects : Research suggests that derivatives similar to this compound may offer neuroprotective benefits by preventing neuronal apoptosis and promoting neuronal survival in models of neurodegeneration .
- Antidepressant Activity : The compound's ability to modulate monoamine levels may contribute to antidepressant effects, making it a candidate for further exploration in mood disorder treatments .
- Antitumor Activity : Preliminary studies have indicated potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines .
Table 1: Biological Activities and IC50 Values
Case Study 1: Neuroprotective Properties
A study evaluating the neuroprotective effects of triazole derivatives demonstrated that compounds with structural similarities to This compound significantly reduced neuronal death in models exposed to oxidative stress. The mechanism was linked to the modulation of apoptotic pathways involving Bcl-2 family proteins .
Case Study 2: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a related compound showed significant improvements in depressive symptoms compared to placebo, suggesting that the modulation of serotonin and norepinephrine through MAO inhibition could be beneficial .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparison of Key Structural Features and Activities
(a) Antifungal/Antiparasitic Activity
- The 4-chlorophenyl-triazole scaffold is shared with UDO and UDD, pyridine-based CYP51 inhibitors effective against Trypanosoma cruzi (Chagas disease) . The target compound’s benzylpiperidine group may enhance binding to fungal CYP51 isoforms.
- N-(4-Chlorophenyl)-1H-1,2,3-triazol-5-amine (C8H7ClN4) serves as a foundational scaffold for derivatives with >85% inhibition against Botrytis cinerea (tomato gray mold) .
(b) Anticancer Activity
- Compound d24 () shares the 4-chlorophenyl-triazole motif but incorporates a purine-acetamide group, showing efficacy in cancer models. The target compound’s benzylpiperidine may confer distinct cytotoxicity profiles.
(c) Structural Modifications
- Imidazo[1,2-a]pyridine derivatives () demonstrate that triazole-4-yl substitutions (e.g., pyridin-2-ylmethyl, 4-cyanobenzyl) improve bioactivity. The target compound’s 4-benzylpiperidine-1-carbonyl group could similarly optimize receptor affinity.
Key Research Findings
Benzylpiperidine Impact : The 4-benzylpiperidine-1-carbonyl group in the target compound likely enhances solubility and target engagement compared to simpler triazole analogs .
Chlorophenyl Role : The 4-chlorophenyl group is critical for π-π stacking interactions in enzyme binding pockets, as seen in CYP51 inhibitors .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(4-benzylpiperidine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling of the triazole with 4-benzylpiperidine-1-carbonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents (e.g., DMF or THF) is critical. Reflux conditions (60–80°C) and inert atmospheres (N₂/Ar) improve yields. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures high purity .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemical ambiguities, particularly for the piperidine and triazole moieties. High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer : Systematic modifications of substituents (e.g., replacing benzyl with fluorobenzyl or adjusting the chlorophenyl group’s position) are synthesized and tested in bioassays. Pharmacophore modeling (e.g., Schrödinger’s Phase) identifies critical binding motifs. In vitro assays (e.g., enzyme inhibition, receptor binding) quantify activity changes. For example, replacing the chlorophenyl group with a nitro group in analogs enhances affinity for kinase targets .
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer : Orthogonal assays (e.g., fluorescence polarization vs. radiometric) validate target engagement. Dose-response curves (3–5 replicates) with rigorous statistical analysis (e.g., nonlinear regression in GraphPad Prism) reduce variability. Surface Plasmon Resonance (SPR) measures binding kinetics (kₒₙ/kₒff) to confirm specificity. Replicating studies under standardized conditions (pH, temperature) minimizes experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
